1-Chloro-2,2-dimethoxypropane
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Overview
Description
1-Chloro-2,2-dimethoxypropane is an organic compound with the molecular formula C5H11ClO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
1-Chloro-2,2-dimethoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of 2,3-dichloro-1-propene with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction mixture is then treated with N-bromosuccinimide to yield 1-bromo-3-chloro-2,2-dimethoxypropane, which can be further processed to obtain this compound .
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production of this compound, with considerations for temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
1-Chloro-2,2-dimethoxypropane undergoes various types of chemical reactions, including substitution and elimination reactions. In substitution reactions, the chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different products. Common reagents used in these reactions include sodium hydroxide and potassium tert-butoxide .
In elimination reactions, this compound can lose a molecule of hydrogen chloride to form alkenes. These reactions typically require strong bases and elevated temperatures. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-Chloro-2,2-dimethoxypropane has several applications in scientific research. In chemistry, it is used as a reagent in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in the preparation of more complex molecules .
In biology and medicine, this compound is used in the study of enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into the function and regulation of enzymes .
In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a useful building block in the synthesis of a wide range of products .
Mechanism of Action
The mechanism of action of 1-chloro-2,2-dimethoxypropane involves its reactivity with nucleophiles and bases. The chlorine atom in the molecule is highly reactive and can be easily displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical reactions to synthesize different products .
The molecular targets and pathways involved in the action of this compound depend on the specific reaction conditions and the nature of the reagents used. In enzymatic reactions, it can interact with active sites of enzymes, affecting their activity and function .
Comparison with Similar Compounds
1-Chloro-2,2-dimethoxypropane can be compared with other similar compounds such as 1-bromo-2,2-dimethoxypropane and 1-chloro-2,2-dimethylpropane. These compounds share similar structural features but differ in their reactivity and applications .
1-Bromo-2,2-dimethoxypropane, for example, has a bromine atom instead of a chlorine atom, which affects its reactivity and the types of reactions it can undergo. 1-Chloro-2,2-dimethylpropane, on the other hand, lacks the methoxy groups, which influences its chemical properties and applications .
Properties
IUPAC Name |
1-chloro-2,2-dimethoxypropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2/c1-5(4-6,7-2)8-3/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKKWGMMSYGKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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